5-Iminodaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic primarily used in chemotherapy for treating various cancers, particularly acute myeloid leukemia and acute lymphocytic leukemia. This compound exhibits significant anticancer properties, primarily through its action as a DNA topoisomerase II inhibitor, which disrupts DNA replication and transcription processes.
5-Iminodaunorubicin hydrochloride is synthesized from daunorubicin, which is originally derived from the bacterium Streptomyces peucetius. The compound's development stems from efforts to enhance the therapeutic efficacy and reduce the cardiotoxic side effects associated with daunorubicin.
The synthesis of 5-Iminodaunorubicin hydrochloride involves several steps that typically include:
The extraction process typically yields a crude product containing about 60-62% active ingredient. Further purification steps can enhance this purity to above 98% through careful solvent management and chromatography techniques .
5-Iminodaunorubicin hydrochloride features a complex structure characteristic of anthracyclines, including:
5-Iminodaunorubicin hydrochloride can participate in various chemical reactions typical of anthracyclines, including:
The interaction with topoisomerase II is crucial for its anticancer activity, as it inhibits the enzyme's ability to manage DNA supercoiling, essential for DNA replication .
The mechanism of action of 5-Iminodaunorubicin hydrochloride involves several key processes:
Studies indicate that this mechanism results in significant inhibition of RNA and DNA synthesis in cancer cells .
5-Iminodaunorubicin hydrochloride is primarily used in scientific research and clinical applications related to cancer treatment:
Anthracyclines represent a cornerstone of cancer chemotherapy since the 1960s, originating from the isolation of Streptomyces peucetius bacteria. Daunorubicin (initially termed "daunomycin") was the first clinically significant anthracycline, discovered in soil samples near Italy’s Castel del Monte. It demonstrated potent activity against leukemias and lymphomas but revealed severe dose-limiting cardiotoxicity in clinical use by 1967 [3] [7]. Doxorubicin (adriamycin), a hydroxylated derivative isolated from a mutated strain (S. peucetius var. caesius) in 1967, broadened the utility of anthracyclines to solid tumors but exacerbated cardiac risks [1] [7]. These discoveries catalyzed efforts to develop analogues retaining efficacy while mitigating toxicity, leading to semi-synthetic derivatives like epirubicin and idarubicin. Despite 50 years of research, anthracyclines remain irreplaceable for 32–70% of breast cancer, lymphoma, and pediatric cancer patients, underscoring the urgency for safer variants [1].
The chemical scaffold of anthracyclines comprises a tetracyclic anthraquinone core linked to the amino sugar daunosamine. Daunorubicin’s structure includes a quinone moiety in ring B (position 5), critical for redox cycling but implicated in reactive oxygen species (ROS)-mediated cardiotoxicity [1] [3]. 5-Iminodaunorubicin hydrochloride (5-ID; C₂₇H₃₁ClN₂O₉) emerged as a rationally designed analogue through quinone modification. Synthesized in 1979 via treatment of daunorubicin with methanolic ammonia, it replaces the quinone carbonyl (C=O) at position 5 with an imine group (C=NH⁺·Cl⁻) [2] [4]. This alteration conserves the planar chromophore essential for DNA intercalation but disrupts redox activity [4].
Table 1: Physicochemical Comparison of Daunorubicin and 5-Iminodaunorubicin
Property | Daunorubicin HCl | 5-Iminodaunorubicin HCl |
---|---|---|
Molecular Formula | C₂₇H₃₀ClNO₁₀ | C₂₇H₃₁ClN₂O₉ |
Molecular Weight | 563.98 g/mol | 563.00 g/mol |
CAS Number | 23541-50-6 | 67324-99-6 |
Key Functional Group | Quinone (C5=O) | Imino-quinone (C5=NH⁺) |
Solubility | Soluble in water/DMSO | Soluble in DMSO (>230 mg/mL), moderately soluble in water (~8.3 mg/mL) [4] [6] |
Cardiotoxicity in anthracyclines is dose-dependent and cumulative, driven primarily by two mechanisms:
5-Iminodaunorubicin directly addresses the first mechanism. The imine substitution at C5 abolishes the quinone’s capacity for one-electron reductions, thereby eliminating semiquinone/ROS formation. Studies confirm:
Table 2: Biological Activity Profile of 5-Iminodaunorubicin
Parameter | Findings |
---|---|
Antitumor Activity | - Inhibits murine leukemia L1210 cells [2] - Causes protein-concealed DNA strand breaks via topoisomerase II inhibition [4] |
Cardiotoxicity | - No significant QRS/QTc changes in rats (1–16 mg/kg) [2] - Absent quinone redox cycling [4] |
Mechanistic Edge | Retains DNA intercalation while avoiding ROS generation [2] [4] |
This targeted modification exemplifies structure-activity relationship (SAR) optimization—decoupling efficacy from toxicity—while providing a template for next-generation anthracyclines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7